(R)-3-(Pyridin-2-yl)morpholine dihydrochloride
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Overview
Description
®-3-(Pyridin-2-yl)morpholine dihydrochloride is a chemical compound that features a morpholine ring substituted with a pyridin-2-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-(Pyridin-2-yl)morpholine dihydrochloride typically involves the reaction of pyridine-2-carbaldehyde with ®-morpholine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The resulting compound is then purified and converted into its dihydrochloride salt form.
Industrial Production Methods
In an industrial setting, the production of ®-3-(Pyridin-2-yl)morpholine dihydrochloride may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product, making it suitable for various applications in research and development.
Chemical Reactions Analysis
Types of Reactions
®-3-(Pyridin-2-yl)morpholine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the pyridine ring to a piperidine ring.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pyridin-2-yl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Piperidine derivatives.
Substitution: Various substituted morpholine derivatives.
Scientific Research Applications
®-3-(Pyridin-2-yl)morpholine dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects in treating neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ®-3-(Pyridin-2-yl)morpholine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target of interest.
Comparison with Similar Compounds
Similar Compounds
- 3-(Pyridin-2-yl)morpholine
- 2-(Pyridin-2-yl)pyrimidine
- 3-(Pyridin-2-yl)coumarin
Uniqueness
®-3-(Pyridin-2-yl)morpholine dihydrochloride is unique due to its specific stereochemistry and the presence of both a morpholine ring and a pyridin-2-yl group. This combination of features allows it to interact with a wide range of molecular targets, making it a versatile compound in scientific research.
Properties
IUPAC Name |
(3R)-3-pyridin-2-ylmorpholine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O.2ClH/c1-2-4-10-8(3-1)9-7-12-6-5-11-9;;/h1-4,9,11H,5-7H2;2*1H/t9-;;/m0../s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNVKQIUGPPKGJD-WWPIYYJJSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(N1)C2=CC=CC=N2.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COC[C@H](N1)C2=CC=CC=N2.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14Cl2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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